2-Methyl-3-oxo-3-phenylpropanenitrile, also known as 2-benzoylpropionitrile, is an organic molecule with the chemical formula C₁₀H₉NO. It is a liquid at room temperature and possesses various chemical properties that make it relevant in scientific research. Researchers have employed different synthetic methods to prepare this compound, including the condensation of phenylacetophenone with trimethylsilyl cyanide and the Knoevenagel condensation of phenylacetic acid with acetonitrile [, ].
Studies suggest that 2-Methyl-3-oxo-3-phenylpropanenitrile might exhibit interesting biological activities, making it a potential candidate for further drug development. Research has explored its potential as an anticonvulsant and anti-inflammatory agent, although further investigation is needed to confirm its efficacy and safety [, ].
2-Methyl-3-oxo-3-phenylpropanenitrile can serve as a valuable building block in organic synthesis due to its functional groups. The presence of a ketone and a nitrile group allows for further chemical transformations, enabling the synthesis of more complex molecules. Researchers have utilized it as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles and thiazoles [, ].
2-Methyl-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula . It features a nitrile functional group and a ketone, characterized by its phenyl and methyl substituents. This compound is known for its diverse applications in organic synthesis and potential biological activities. The structural formula can be represented as follows:
The compound is also identified by its CAS number 7391-29-9 and is recognized for its reactivity due to the presence of both the carbonyl and nitrile groups, which can participate in various
The chemical reactivity of 2-Methyl-3-oxo-3-phenylpropanenitrile is primarily attributed to its carbonyl and nitrile functionalities. Key reactions include:
Research indicates that 2-Methyl-3-oxo-3-phenylpropanenitrile exhibits notable biological activities. Preliminary studies suggest potential antitumor properties, particularly against specific cancer cell lines such as MCF-7 (human breast cancer) and liver carcinoma cells . The compound's ability to inhibit certain enzymes, such as cytochrome P450 enzymes, also suggests its potential as a lead compound in drug development .
The synthesis of 2-Methyl-3-oxo-3-phenylpropanenitrile can be achieved through several methods:
2-Methyl-3-oxo-3-phenylpropanenitrile finds applications across various fields:
Interaction studies have shown that 2-Methyl-3-oxo-3-phenylpropanenitrile interacts with several biological targets, including enzymes involved in metabolic pathways. Its inhibitory effects on cytochrome P450 enzymes indicate potential drug-drug interactions that could affect the metabolism of co-administered drugs . Further studies are required to elucidate its complete interaction profile.
Several compounds share structural similarities with 2-Methyl-3-oxo-3-phenylpropanenitrile. A comparison highlights their unique features:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 | 0.83 | Contains an indene structure |
| 1-(3,4-Dimethylphenyl)propan-1-one | 17283-12-4 | 0.82 | Features additional methyl groups |
| 3-Oxo-N-(4-methylphenyl)butanamide | 27465-51-6 | 0.82 | Amide functional group |
| N-(4-Chlorophenyl)acetamide | 5337-93-9 | 0.82 | Contains a chlorophenyl substituent |
| N-(4-Methoxyphenyl)acetamide | 1503-49-7 | 0.82 | Contains a methoxy group |
These comparisons reveal that while these compounds share similar functional groups or structural motifs, each possesses distinct characteristics that influence their reactivity and biological activity.
2-Methyl-3-oxo-3-phenylpropanenitrile is an aromatic ketonitrile with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol. The molecule consists of a phenyl group attached to a propanenitrile backbone, with a methyl substituent at the second carbon and a ketone group at the third position. Key structural features include:
The compound’s 3D structure, derived from ball-and-stick models, reveals a planar phenyl ring conjugated with the ketone group, while the nitrile moiety adopts a linear geometry. Nuclear magnetic resonance (NMR) spectra confirm the presence of distinct proton environments, with aromatic protons resonating between 7.4–7.6 ppm and methyl groups near 1.8 ppm. Infrared (IR) spectra further validate the ketone (∼1700 cm⁻¹) and nitrile (∼2200 cm⁻¹) functionalities.
The synthesis of 3-oxopropanenitrile derivatives, including 2-methyl-3-oxo-3-phenylpropanenitrile, emerged in the mid-20th century as part of efforts to develop intermediates for heterocyclic compounds. Early methods relied on Claisen condensations between esters and acetonitrile or Guareschi-Thorpe reactions involving carbonitriles. These approaches aimed to generate α,β-unsaturated nitriles, which were subsequently functionalized into thiophenes and pyridines. The compound’s utility grew with the advent of the Gewald reaction, a two-step process where 3-oxopropanenitriles undergo cyclization with elemental sulfur and amines to yield 2-aminothiophenes. This reaction underscored the molecule’s role as a linchpin in synthesizing sulfur-containing heterocycles, which are prevalent in agrochemicals and pharmaceuticals.
In modern contexts, 2-methyl-3-oxo-3-phenylpropanenitrile has gained prominence in multicomponent reactions (MCRs) and nanomaterial-catalyzed syntheses. For example, its reaction with ammonium acetate, acetophenones, and aldehydes in the presence of Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂—a nanomagnetic metal-organic framework (MOF)—yields nicotinonitrile derivatives with potential drug activity. This methodology leverages the compound’s electrophilic ketone and nitrile groups to facilitate vinylogous anomeric-based oxidation, enabling efficient C–C bond formation. Such applications highlight its adaptability to green chemistry paradigms, as MOF catalysts enhance reaction rates and reduce waste.
The compound’s synthetic versatility is exemplified by its dual role in traditional and cutting-edge methodologies:
The table below contrasts these methodologies:
These advancements underscore the compound’s enduring relevance in organic synthesis, bridging classical techniques with sustainable practices.
Irritant